
2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
The compound 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of triazine derivatives is known to be versatile, allowing for a variety of substitutions that can impart different chemical and biological properties. The presence of the 3-fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing effects of the fluorine atom.
Synthesis Analysis
The synthesis of triazine derivatives often involves the substitution of different functional groups onto the triazine ring. In the case of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines, the synthesis process has been shown to be efficient and to yield compounds with significant antimicrobial activity . Although the exact synthesis of 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is not detailed in the provided papers, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of triazine derivatives is crucial for their biological activity. X-ray crystallography has been used to unambiguously determine the structure of related compounds, confirming the regioselectivity of the substitutions on the triazine ring . This technique could be employed to analyze the molecular structure of 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine to ensure the correct placement of substituents for desired properties.
Chemical Reactions Analysis
Triazine derivatives can participate in various chemical reactions due to their reactive sites. The antimicrobial activity of these compounds is often attributed to their ability to interact with biological targets, which is influenced by the nature of the substituents on the triazine ring . The fluorine atom in the 3-fluorophenyl group could enhance such interactions due to its electronegativity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives, such as density, thermal stability, and performance, are important for their practical applications. For example, a triazine compound with fluorine substituents has been shown to exhibit good density, excellent thermal stability, and high performance, which are desirable characteristics for energetic materials . These properties could also be relevant for 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine, depending on its intended use.
Applications De Recherche Scientifique
Polyimides Synthesis
Li et al. (2017) reported the synthesis of solution-processable polyimides using 6-(4-fluorophenyl)-2,4-diamino-1,3,5-triazine(FPDT) as a monomer. These polyimides exhibited excellent solubility in polar aprotic solvents and superior thermal stability, showing promise in polymer semiconductors (Li et al., 2017).
Electrophilic Fluorination in Radiopharmaceuticals
Eskola et al. (2002) synthesized 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a molecule with potential for imaging dopamine D4 receptors, using a process involving electrophilic fluorination. This highlights the utility of fluorine-containing triazines in radiopharmaceuticals (Eskola et al., 2002).
Material Science Applications
Kohlmeier et al. (2010) explored the use of 2,4-diamino-6-phenyl-1,3,5-triazines with semiperfluorinated chains in material science. They found that these compounds form hydrogen-bonded heterodimers with mesomorphic properties, which are valuable in the development of new materials (Kohlmeier et al., 2010).
Pharmaceutical Research
Bawazir and Rahman (2020) synthesized novel fluorinated cyclic nanomeric aza crown macrocyclic systems containing 1,2,4-triazine moiety. These compounds showed potential as cyclin-dependent kinase 2 (CDK2) inhibitors, indicating their relevance in pharmaceutical research (Bawazir & Rahman, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCGOWLLLHSYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326785 | |
| Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
19079-38-0 | |
| Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



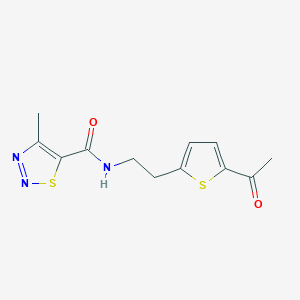
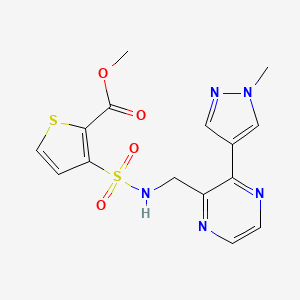
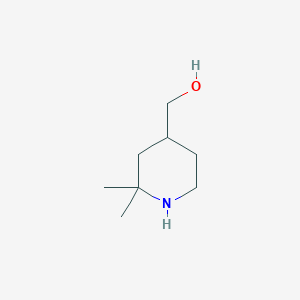

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)

![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
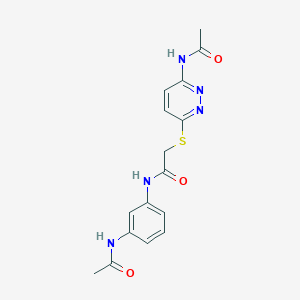
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)
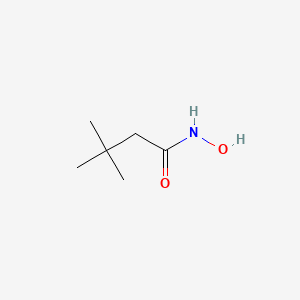

![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)